molecular formula C13H18ClNO3 B3854479 1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride

1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride

Cat. No. B3854479
M. Wt: 271.74 g/mol
InChI Key: FFYVPRUOAWWEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in pharmaceuticals. This compound is commonly referred to as 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) and is used in the synthesis of various psychoactive substances, including MDMA (ecstasy) and MDA (sally). The compound is synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride involves the inhibition of serotonin reuptake and the stimulation of the release of serotonin, dopamine, and norepinephrine. This mechanism of action is similar to that of other psychoactive substances, such as MDMA and MDA.
Biochemical and Physiological Effects:
1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride has been shown to have various biochemical and physiological effects. This compound has been shown to increase heart rate, blood pressure, and body temperature. Additionally, this compound has been shown to cause changes in mood, perception, and cognition.

Advantages and Limitations for Lab Experiments

1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride has various advantages and limitations for lab experiments. This compound is relatively easy to synthesize and has a high yield. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, this compound is also highly regulated and can be difficult to obtain for research purposes.

Future Directions

There are several future directions for the study of 1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride. One potential area of research is the development of new therapeutic applications for this compound. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and body. Finally, research is needed to develop new synthesis methods for this compound that are more efficient and cost-effective.

Scientific Research Applications

1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride has been widely used in scientific research for its potential therapeutic applications. This compound has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-(3-hydroxyphenyl)-3-morpholin-4-ylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c15-12-3-1-2-11(10-12)13(16)4-5-14-6-8-17-9-7-14;/h1-3,10,15H,4-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYVPRUOAWWEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)C2=CC(=CC=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxyphenyl)-3-morpholin-4-ylpropan-1-one;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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